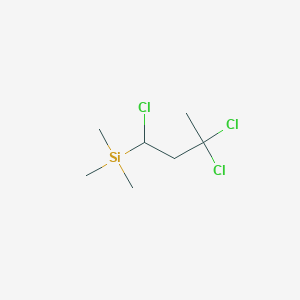
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane is a unique organosilicon compound characterized by its four silicon atoms, each bonded to a methyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane typically involves the reaction of tetramethylsilane with phenylsilane under specific conditions. The reaction is often catalyzed by transition metals such as platinum or palladium to facilitate the formation of the desired tetrasiletane structure.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available silanes. The process includes:
Hydrosilylation: Addition of silanes to alkenes in the presence of a catalyst.
Coupling Reactions: Formation of Si-Si bonds using catalysts like platinum or palladium.
Purification: Techniques such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or ozone to form silanols or siloxanes.
Reduction: Reduction using agents like lithium aluminum hydride to produce silanes.
Substitution: Halogenation reactions where methyl or phenyl groups are replaced by halogens using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Chlorine, bromine; reactions often require UV light or heat to proceed.
Major Products
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halogenated silanes.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with metals and other organic molecules, facilitating catalytic reactions and the formation of new materials. The pathways involved often include the formation of Si-Si and Si-C bonds, which are crucial for its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with only one silicon atom bonded to four methyl groups.
Tetraphenylsilane: Contains one silicon atom bonded to four phenyl groups.
Hexamethyldisilane: Consists of two silicon atoms bonded to six methyl groups.
Uniqueness
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane is unique due to its tetrasilicon core, which provides a higher degree of structural complexity and potential for diverse chemical reactivity compared to simpler organosilicon compounds. This complexity allows for more versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
129646-89-5 |
|---|---|
Fórmula molecular |
C28H32Si4 |
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
1,2,3,4-tetramethyl-1,2,3,4-tetraphenyltetrasiletane |
InChI |
InChI=1S/C28H32Si4/c1-29(25-17-9-5-10-18-25)30(2,26-19-11-6-12-20-26)32(4,28-23-15-8-16-24-28)31(29,3)27-21-13-7-14-22-27/h5-24H,1-4H3 |
Clave InChI |
XJVSUQKAAVOBJW-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1([Si]([Si]([Si]1(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
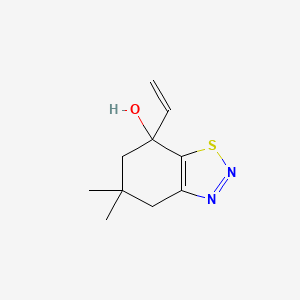

![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
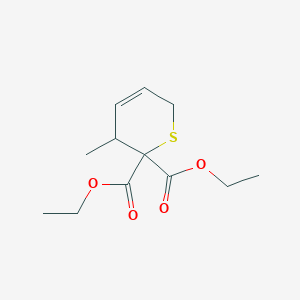

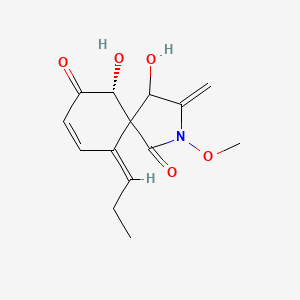

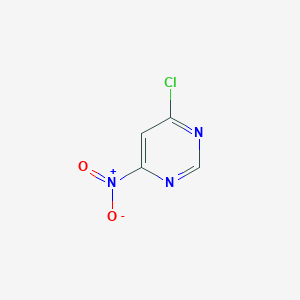
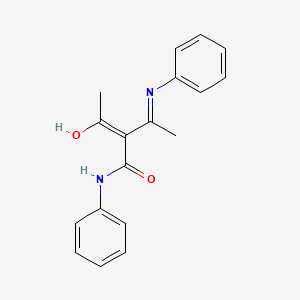

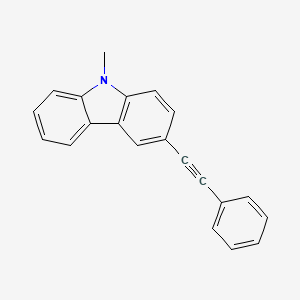
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
